1-(3-Methoxyphenyl)-3-pyridin-2-ylthiourea
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Overview
Description
N-(3-methoxyphenyl)-N’-2-pyridinylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N’-2-pyridinylthiourea typically involves the reaction of 3-methoxyaniline with 2-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxyphenyl)-N’-2-pyridinylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N’-2-pyridinylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-methoxyphenyl)-N’-2-pyridinylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N’-2-pyridinylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its thiourea group can interact with proteins, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-N’-2-pyridinylurea: Similar structure but with an oxygen atom instead of sulfur.
N-(3-methoxyphenyl)-N’-2-pyridinylcarbamate: Contains a carbamate group instead of thiourea.
N-(3-methoxyphenyl)-N’-2-pyridinylsulfonamide: Contains a sulfonamide group instead of thiourea.
Uniqueness
N-(3-methoxyphenyl)-N’-2-pyridinylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications where sulfur interactions are crucial, such as in metal coordination and enzyme inhibition studies.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-17-11-6-4-5-10(9-11)15-13(18)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZAVQELSEMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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